4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE
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Overview
Description
4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE is a chemical compound used in scientific research. Its versatile properties make it valuable for various applications, such as drug synthesis and material science, offering potential for innovative discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE typically involves a series of chemical reactions. One common method includes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnone derivatives under mild conditions. This approach allows for the rapid assembly of potentially medicinally relevant compounds .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of copper-catalyzed reactions and other efficient synthetic routes in a controlled environment can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include copper catalysts, trifluoromethyltrimethylsilane, and hydrazines. The reactions are typically carried out under mild conditions to ensure high yields and regioselectivity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the copper-catalyzed cycloaddition can produce trifluoromethylated pyrazoles, which are valuable in medicinal chemistry .
Scientific Research Applications
4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE is used in various scientific research applications, including:
- Chemistry : As a building block for synthesizing complex organic molecules.
- Biology : In the study of biological pathways and molecular interactions.
- Medicine : Potential applications in drug development and synthesis.
- Industry : Used in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds:
- 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE
- Trifluoromethylated pyrazoles
- Other bromophenyl derivatives
Uniqueness: this compound is unique due to its combination of bromophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
(4-bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3NO5S/c16-10-2-4-11(5-3-10)25-14(21)8-26(24)13-6-1-9(15(17,18)19)7-12(13)20(22)23/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIZQHFDJBCCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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